molecular formula C10H17F2NO3 B595216 tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1209780-71-1

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B595216
CAS No.: 1209780-71-1
M. Wt: 237.247
InChI Key: GISYXRBCSOIMTM-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₇F₂NO₃ and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a piperidine ring substituted with hydroxyl and difluoro groups, as well as a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with difluoromethylating agents under controlled conditions. One common method involves the use of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a starting material, which is then reduced to the hydroxyl derivative using reducing agents such as L-selectride in anhydrous tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like L-selectride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl and difluoro groups allows it to form hydrogen bonds and other interactions with target molecules, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
  • tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate

Comparison: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is unique due to the specific positioning of the hydroxyl and difluoro groups on the piperidine ring. This structural arrangement imparts distinct chemical and physical properties, making it particularly useful in certain synthetic and research applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISYXRBCSOIMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718893
Record name tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209780-71-1
Record name tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate (3.10 g, 12.2 mmol) was dissolved in 95% EtOH (50 mL) and the solution was treated with sodium borohydride (2.32 g, 61.2 mmol) and stirred at ambient temperature for 3 hours. The reaction was treated dropwise with 3N HCl until vigorous gas evolution ceased, then stirred at ambient temperature for 20 minutes (pH of the mixture was 3-4 at this point). The reaction was neutralized with saturated NaHCO3 and concentrated in vacuo. The residue was dissolved in ethyl acetate and water and the layers were separated. The aqueous layer was washed with ethyl acetate and the combined organic layers were washed with saturated NaCl, dried over Na2SO4 and concentrated in vacuo to provide the desired product as a white solid (1.39 g).
Quantity
3.1 g
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50 mL
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2.32 g
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